molecular formula C7H11N3 B14130187 2-(6-Methylpyrimidin-4-YL)ethan-1-amine CAS No. 933720-89-9

2-(6-Methylpyrimidin-4-YL)ethan-1-amine

Cat. No.: B14130187
CAS No.: 933720-89-9
M. Wt: 137.18 g/mol
InChI Key: PGLLUJWODUUVLG-UHFFFAOYSA-N
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Description

2-(6-Methylpyrimidin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C7H11N3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an ethanamine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyrimidin-4-YL)ethan-1-amine typically involves the reaction of 6-methylpyrimidine with ethylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyrimidin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-(6-Methylpyrimidin-4-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyrimidin-4-YL)ethan-1-amine involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyrimidin-4-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and ethanamine group at the 4th position make it a valuable compound for various applications in research and industry .

Properties

CAS No.

933720-89-9

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-6-4-7(2-3-8)10-5-9-6/h4-5H,2-3,8H2,1H3

InChI Key

PGLLUJWODUUVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)CCN

Origin of Product

United States

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